2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

Catalog No.
S14899821
CAS No.
107976-34-1
M.F
C12H27N5
M. Wt
241.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanami...

CAS Number

107976-34-1

Product Name

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

IUPAC Name

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

Molecular Formula

C12H27N5

Molecular Weight

241.38 g/mol

InChI

InChI=1S/C12H27N5/c1-7-16(8-2-13-1)11-5-15-6-12-17-9-3-14-4-10-17/h13-15H,1-12H2

InChI Key

GXXKZNABQGUBCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCCN2CCNCC2

2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine, also known as aminoethylpiperazine, is a compound characterized by its unique structure that incorporates multiple piperazine moieties. The chemical formula for this compound is C10H22N4, indicating the presence of four nitrogen atoms within its molecular architecture. This compound is recognized for its potential utility in various chemical and biological applications due to its amine functionalities and cyclic structure.

The compound appears as a colorless to yellowish liquid with a fish-like odor and possesses significant solubility in water. Its physical properties include a boiling point of approximately 218-222 °C and a melting point of -19 °C, making it a stable compound under standard laboratory conditions .

Typical of amines and piperazine derivatives:

  • Acylation: The amine groups can react with acyl halides or anhydrides to form amides, allowing for the introduction of various functional groups onto the piperazine ring .
  • Alkylation: The compound can undergo alkylation reactions where alkyl halides interact with the amine groups, leading to the formation of substituted piperazines .
  • N-Oxidation: This reaction involves the conversion of piperazine into N-oxides using oxidizing agents like peracids or hydrogen peroxide .
  • Coordination Chemistry: The nitrogen atoms in the piperazine rings can coordinate with metal ions, forming complexes that may exhibit unique catalytic properties .

Research indicates that 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine exhibits various biological activities. It has been studied for its potential as an intermediate in pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. Additionally, it has shown promise in antimicrobial and antifungal applications, attributed to its structural similarity to biologically active compounds .

The synthesis of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine can be achieved through several methods:

  • Direct Amine Reaction: A common approach involves reacting piperazine derivatives with ethylene diamine under controlled conditions to yield the target compound.
  • Alkylation of Piperazine: Alkylating agents can be used to introduce ethylene groups onto piperazine, facilitating the formation of aminoethylpiperazine derivatives through nucleophilic substitution reactions.
  • Multi-step Synthesis: This method may involve intermediate compounds that are sequentially reacted to build up to the final product, allowing for greater control over the functional groups introduced during synthesis.

The applications of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine are diverse:

  • Pharmaceutical Intermediates: It serves as a building block in drug synthesis, particularly for medications targeting central nervous system disorders.
  • Corrosion Inhibitors: Its amine functionalities make it effective in preventing corrosion in various industrial applications.
  • Epoxy Resins: The compound is utilized as a curing agent for epoxy resins, enhancing their mechanical properties and durability .

Interaction studies involving 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine focus on its behavior in biological systems and its interactions with other molecules. These studies often assess:

  • Drug-Receptor Interactions: Evaluating how this compound binds to specific receptors in biological systems, which can inform drug design strategies.
  • Metal Coordination: Investigating how it interacts with metal ions could lead to applications in catalysis or material science.

Research continues into these interactions to better understand the compound's potential therapeutic benefits and industrial applications.

Several compounds share structural similarities with 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine. Here are some noteworthy examples:

Compound NameChemical FormulaUnique Features
2-(4-Methylpiperazin-1-yl)ethanamineC8H18N2Contains a methyl group on one piperazine ring
N,N-Dimethyl-2-(piperazin-1-yl)ethanamineC8H18N2Features dimethyl substitution enhancing lipophilicity
N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamineC9H20N3Ethyl substitution increases steric bulk
1,2-Bis-(4-methylpiperazin-1-yl)-ethaneC12H26N4Dimeric structure providing enhanced binding sites

These compounds illustrate variations in substituents on the piperazine rings that can affect their biological activity and chemical reactivity. The unique combination of functional groups and structural features present in 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine distinguishes it from these similar compounds, making it particularly valuable in pharmaceutical and industrial contexts.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

241.22664588 g/mol

Monoisotopic Mass

241.22664588 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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